molecular formula C9H11ClFNO2 B6277729 1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride CAS No. 2763779-76-4

1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride

Cat. No.: B6277729
CAS No.: 2763779-76-4
M. Wt: 219.6
InChI Key:
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Description

1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride is a chemical compound that features a unique structure combining a 1,3-dioxaindan moiety with a fluoroethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride typically involves the following steps:

    Formation of the 1,3-dioxaindan moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoroethanamine group: This step involves the reaction of the 1,3-dioxaindan derivative with a fluorinated ethylamine under controlled conditions, often using a catalyst to facilitate the reaction.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the amine compound to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluoro group.

    Substitution: Substituted derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-dioxaindan-5-yl)pentanoic acid: A compound with a similar 1,3-dioxaindan moiety but with a pentanoic acid group instead of a fluoroethanamine group.

    (6-Chloro-1,3-dioxaindan-5-yl)methanol: A compound with a similar 1,3-dioxaindan moiety but with a chloromethanol group.

    (2R)-1-(1,3-Dioxaindan-5-yl)propan-2-ol: A compound with a similar 1,3-dioxaindan moiety but with a propanol group.

Uniqueness

1-(1,3-dioxaindan-5-yl)-2-fluoroethan-1-amine hydrochloride is unique due to the presence of the fluoroethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where the fluoro group plays a crucial role in the compound’s activity and interactions.

Properties

CAS No.

2763779-76-4

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.6

Purity

95

Origin of Product

United States

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